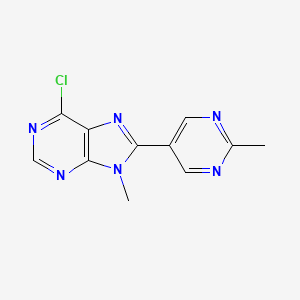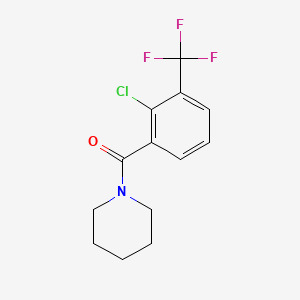
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is an organic compound that features a trifluoromethyl group, a piperidine ring, and a chloro-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
科学研究应用
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target molecule .
相似化合物的比较
Similar Compounds
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: A structurally similar compound with a nitro group instead of a trifluoromethyl group.
(2-Chloro-3-(trifluoromethyl)phenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
属性
分子式 |
C13H13ClF3NO |
|---|---|
分子量 |
291.69 g/mol |
IUPAC 名称 |
[2-chloro-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H13ClF3NO/c14-11-9(5-4-6-10(11)13(15,16)17)12(19)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |
InChI 键 |
CASMXYFBMXZNSB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


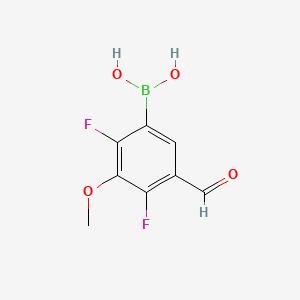

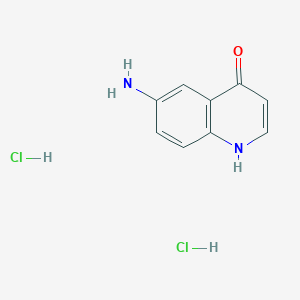

![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
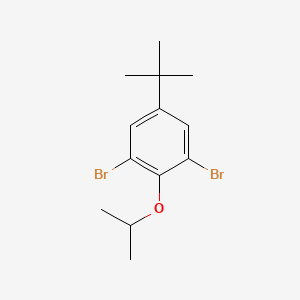
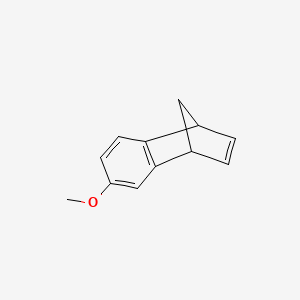
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14027452.png)

![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)
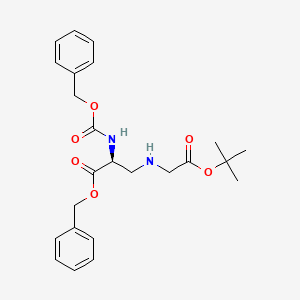
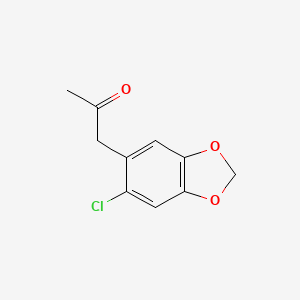
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
